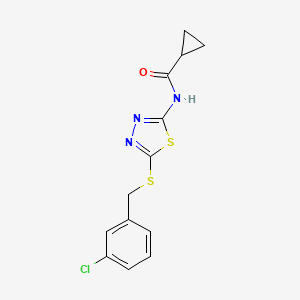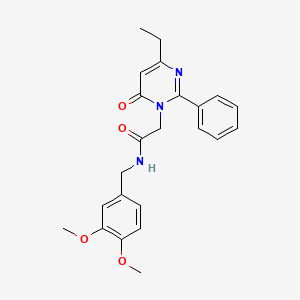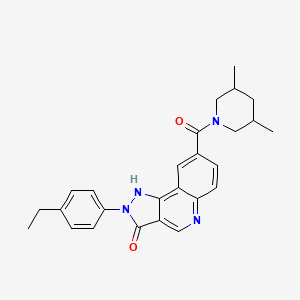![molecular formula C21H28N2O2 B11197039 1-(4-Ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B11197039.png)
1-(4-Ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a methylphenyl group attached to a piperazine ring, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the piperazine ring.
Attachment of the Methylphenyl Group: The methylphenyl group is attached to the piperazine ring via a similar nucleophilic substitution reaction.
Formation of the Ethan-1-ol Moiety: The ethan-1-ol moiety is introduced through a reduction reaction, where a suitable precursor is reduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool to investigate the interactions between molecules and biological targets.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ETHOXYPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
- 1-(4-METHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
- 1-(4-ETHOXYPHENYL)-2-[4-(3-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
Uniqueness
1-(4-ETHOXYPHENYL)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxyphenyl and methylphenyl groups attached to the piperazine ring provides a unique structural framework that can interact with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H28N2O2/c1-3-25-20-9-7-18(8-10-20)21(24)16-22-11-13-23(14-12-22)19-6-4-5-17(2)15-19/h4-10,15,21,24H,3,11-14,16H2,1-2H3 |
InChI Key |
AZGCCFJMPAKXCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-acetyl-N-{4-methyl-6-[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidin-2-yl}acetamide](/img/structure/B11196960.png)

![2'-amino-5-fluoro-1'-(2-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11196976.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B11196980.png)
![Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11196982.png)
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11196985.png)


![4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11197007.png)
![N-(4-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11197014.png)
![3,4-Difluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11197019.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11197030.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11197038.png)
